molecular formula C22H26FN5O2 B264274 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

货号 B264274
分子量: 411.5 g/mol
InChI 键: WHQCOEXPQSJMTJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, commonly known as DMFO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DMFO is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH is essential for the proliferation of rapidly dividing cells, making it a promising target for the development of new anticancer and immunosuppressive drugs.

作用机制

DMFO exerts its anticancer and immunosuppressive effects by inhibiting N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the synthesis of pyrimidine nucleotides. Inhibition of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide leads to a decrease in pyrimidine nucleotide synthesis, which ultimately results in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells and activated T-cells.
Biochemical and Physiological Effects:
DMFO has been shown to have potent anticancer and immunosuppressive effects in vitro and in vivo. In addition to its effects on N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, DMFO has also been shown to inhibit angiogenesis and induce autophagy in cancer cells. DMFO has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.

实验室实验的优点和局限性

DMFO is a potent and selective inhibitor of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, making it a valuable tool for studying the role of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide in various biological processes. However, DMFO has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, DMFO has been shown to have off-target effects on other enzymes, such as mitochondrial complex I, which can complicate the interpretation of experimental results.

未来方向

There are several potential future directions for research on DMFO. One area of interest is the development of DMFO analogs with improved pharmacological properties, such as increased solubility and decreased off-target effects. Another area of interest is the use of DMFO in combination with other anticancer and immunosuppressive agents to enhance therapeutic efficacy. Finally, further studies are needed to elucidate the mechanisms underlying the anticancer and immunosuppressive effects of DMFO, which could lead to the development of new therapeutic strategies for cancer and autoimmune diseases.

合成方法

DMFO can be synthesized by reacting 7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine with 2-fluorobenzoyl chloride in the presence of a base, followed by reaction with 1-(2-aminoethyl)piperazine. The resulting product is then acetylated with acetic anhydride to yield DMFO.

科学研究应用

DMFO has been extensively studied for its potential as an anticancer and immunosuppressive agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. DMFO has also been shown to have immunosuppressive effects by inhibiting T-cell proliferation and cytokine production.

属性

产品名称

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

分子式

C22H26FN5O2

分子量

411.5 g/mol

IUPAC 名称

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C22H26FN5O2/c1-22(2)11-17-15(19(29)12-22)13-24-21(25-17)26-20(30)14-27-7-9-28(10-8-27)18-6-4-3-5-16(18)23/h3-6,13H,7-12,14H2,1-2H3,(H,24,25,26,30)

InChI 键

WHQCOEXPQSJMTJ-UHFFFAOYSA-N

SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCN(CC3)C4=CC=CC=C4F)C

规范 SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCN(CC3)C4=CC=CC=C4F)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。